4-Bromo-2,3-dimethoxybenzaldehyde
Description
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Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChI Key |
SDCMLDZFKNWYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)C=O |
Origin of Product |
United States |
Subsequent Halogenation:the Second Stage is the Electrophilic Aromatic Bromination of the Resulting 2,3 Dimethoxybenzaldehyde. the Success of This Step Hinges on the Regioselectivity of the Reaction—the Ability to Direct the Incoming Bromine Atom Specifically to the C 4 Position of the Benzene Ring. the Substitution Pattern is Governed by the Directing Effects of the Existing Substituents: the Two Methoxy Groups and the Aldehyde Group.
Process Optimization and Scale-Up Investigations in 4-Bromo-2,3-dimethoxybenzaldehyde Synthesis
Transitioning the synthesis of 4-bromo-2,3-dimethoxybenzaldehyde from a laboratory procedure to a large-scale industrial process requires significant optimization and investigation into scalability. The primary goals are to enhance yield and purity while minimizing costs, environmental impact, and safety risks. rjpn.orgpatsnap.com
Process Optimization: Optimization efforts focus on several key areas. Firstly, the replacement of hazardous reagents is a major consideration in green chemistry. misericordia.edu For the methylation step, less toxic alternatives to dimethyl sulfate, such as dimethyl carbonate (DMC), are explored. patsnap.com For bromination, the use of highly toxic and corrosive liquid bromine is often replaced with solid, easier-to-handle brominating agents like N-bromosuccinimide (NBS) or by generating bromine in situ from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid. sunankalijaga.orgsunankalijaga.org These alternatives can also offer improved regioselectivity, potentially increasing the yield of the desired 4-bromo isomer and simplifying purification. wku.edu
Optimization of reaction conditions is also crucial. This includes adjusting temperature, reaction time, and solvent systems. For instance, developing processes that avoid cryogenic temperatures or solvents that are difficult to handle on a large scale is beneficial for industrial applications. google.comgoogle.com
Scale-Up Investigations: Scaling up a synthesis is not always a linear process, and new challenges often emerge. Exothermic reactions, such as bromination, require robust thermal management on a large scale to prevent runaway reactions and the formation of byproducts. The efficiency of mixing also becomes more critical in larger reactors.
Purification methods must also be adapted for scale-up. While column chromatography is effective in the lab, it is often impractical and costly for industrial production. Therefore, developing robust crystallization procedures for both the intermediate (2,3-dimethoxybenzaldehyde) and the final product (4-bromo-2,3-dimethoxybenzaldehyde) is essential for achieving high purity on a large scale. nih.gov
A scale-up study for the synthesis of the related isomer, 2-bromo-4,5-dimethoxybenzaldehyde, highlights the non-linear nature of scaling. As shown in Table 2, simply quadrupling the starting material did not lead to a proportional yield, indicating that reaction parameters need to be re-optimized at each scale. sunankalijaga.org
| Starting Mass of Veratraldehyde (grams) | Yield of Brominated Product (%) |
|---|---|
| 0.5 | 21.63% |
| 1.0 | 82.03% |
| 2.0 | 69.38% |
| 3.0 | 69.84% |
Ultimately, a successful scale-up of 4-bromo-2,3-dimethoxybenzaldehyde synthesis would result in a validated process that is safe, cost-effective, and environmentally sustainable, delivering the final product with consistent quality and high purity. nih.gov
Reaction Mechanisms and Reactivity Profiling of 4 Bromo 2,3 Dimethoxybenzaldehyde
Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in 4-Bromo-2,3-dimethoxybenzaldehyde is influenced by the electronic and steric properties of its substituents. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups due to the resonance effect, which increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. sunankalijaga.org Conversely, the bromine atom (-Br) is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic attack. However, it is also an ortho, para-directing group.
The aldehyde group (-CHO) is a strong electron-withdrawing group, both by induction and resonance, significantly deactivating the aromatic ring towards electrophilic substitution. The combination of these effects results in a complex reactivity pattern. The positions ortho and para to the activating methoxy groups are more reactive, while the positions ortho and para to the deactivating aldehyde and bromine groups are less so. Steric hindrance from the bulky bromine atom and the methoxy groups can also influence the regioselectivity of incoming electrophiles.
Nucleophilic Substitution Pathways at the Bromine Center
The bromine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNA_r) reactions, although these typically require harsh conditions or the presence of strong electron-withdrawing groups in the ortho or para positions. researchgate.net In the case of 4-Bromo-2,3-dimethoxybenzaldehyde, the presence of the electron-donating methoxy groups makes direct nucleophilic substitution challenging.
However, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgfishersci.co.uk This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly versatile and widely used for the synthesis of biaryls and other complex organic molecules. wikipedia.orgnih.gov The relative reactivity of halides in Suzuki coupling is generally I > Br > Cl. fishersci.co.uk
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Phenylbenzaldehyde |
| 4-Bromo-2-methoxybenzaldehyde | Various boronic acids | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | DMF | Substituted biaryls |
This table presents generalized examples of Suzuki-Miyaura reactions to illustrate the process. Specific conditions for 4-Bromo-2,3-dimethoxybenzaldehyde may vary.
Aldehyde Group Reactivity: A Comprehensive Analysis
The aldehyde group is a highly reactive functional group that can undergo a wide range of transformations.
The aldehyde group readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are typically reversible and are often catalyzed by acid or base. The formation of imines and oximes is a key step in the synthesis of many heterocyclic compounds, such as isoquinolines. organic-chemistry.orgthieme-connect.de
The aldehyde group can be easily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the aerobic oxidation of aromatic aldehydes to their corresponding carboxylic acids. mdpi.com This method is considered a green chemistry approach as it often utilizes air as the oxidant. mdpi.com
The aldehyde group can be reduced to a primary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further synthetic modifications.
Role of 4-Bromo-2,3-dimethoxybenzaldehyde as a Versatile Synthetic Intermediate
4-Bromo-2,3-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of a wide array of complex organic molecules, particularly isoquinoline (B145761) alkaloids and their derivatives. organic-chemistry.orgresearchgate.netorgsyn.orggoogle.com The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the aldehyde group can be transformed into a variety of other functional groups or used to construct heterocyclic rings. For example, it is a key starting material in the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones. researchgate.netgoogle.com The strategic placement of the methoxy groups can also influence the biological activity of the final products. The synthesis of substituted isoquinolines often involves the condensation of a substituted benzaldehyde (B42025) with an amine or its equivalent, followed by cyclization. organic-chemistry.orgthieme-connect.de
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3 Dimethoxybenzaldehyde and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Bromo-2,3-dimethoxybenzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and differentiation from its isomers.
In the ¹H NMR spectrum of 4-Bromo-2,3-dimethoxybenzaldehyde, distinct signals corresponding to the aldehydic proton, aromatic protons, and methoxy (B1213986) protons are observed. The aldehydic proton typically appears as a singlet in the downfield region, around 9.8-10.5 ppm. The aromatic protons will present as an AX or AB system, depending on the solvent and spectrometer frequency, with chemical shifts and coupling constants characteristic of their substitution pattern. The two methoxy groups will each exhibit a singlet, with their chemical shifts influenced by their position relative to the bromine and aldehyde groups.
Isomer differentiation is a key application of NMR. For instance, comparing the ¹H NMR spectrum of 4-Bromo-2,3-dimethoxybenzaldehyde with its isomers, such as 4-Bromo-2,5-dimethoxybenzaldehyde or 4-Bromo-3,5-dimethoxybenzaldehyde, reveals significant differences in the chemical shifts and splitting patterns of the aromatic protons. nih.govchemicalbook.com This is due to the varying electronic effects of the substituents on the benzene (B151609) ring.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of 4-Bromo-2,3-dimethoxybenzaldehyde will show distinct resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons. chemicalbook.com The chemical shift of the carbonyl carbon is particularly informative, typically appearing around 185-195 ppm. The positions of the brominated carbon and the carbons bearing the methoxy groups can be definitively assigned, further confirming the substitution pattern.
Table 1: Representative ¹H NMR Spectral Data for Substituted Benzaldehydes
| Compound | Solvent | Aldehydic Proton (ppm) | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| 2,3-Dimethoxybenzaldehyde (B126229) chemicalbook.com | CDCl₃ | 10.45 (s, 1H) | 7.47 (dd, J=7.8, 1.6 Hz, 1H), 7.37 (t, J=7.9 Hz, 1H), 7.15 (dd, J=8.0, 1.5 Hz, 1H) | 3.92 (s, 3H), 3.89 (s, 3H) |
| 4-Bromobenzaldehyde rsc.org | CDCl₃ | 9.98 (s, 1H) | 7.78 (d, J=8.5 Hz, 2H), 7.71 (d, J=8.5 Hz, 2H) | - |
| 2-Bromobenzaldehyde Oxime rsc.org | DMSO-d₆ | 8.32 (s, 1H) | 7.79-7.81 (q, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.42 (t, J=7.5 Hz, 1H), 7.33-7.36 (m, 1H) | - |
Table 2: Representative ¹³C NMR Spectral Data for Substituted Benzaldehydes
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| 2,3-Dimethoxybenzaldehyde chemicalbook.com | CDCl₃ | 189.4 | 153.8, 148.9, 130.2, 124.3, 119.5, 115.6 | 62.1, 56.0 |
| 4-Bromobenzaldehyde rsc.org | CDCl₃ | 191.0 | 135.1, 132.5, 131.0, 129.8 | - |
| 4-Methoxybenzaldehyde rsc.org | CDCl₃ | 191.9 | 160.0, 137.7, 129.9, 123.3, 121.3, 112.0 | 55.3 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the bonding characteristics of 4-Bromo-2,3-dimethoxybenzaldehyde.
The FTIR spectrum of this compound is characterized by several key absorption bands. chemicalbook.comchemicalbook.com A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibrations of the aldehyde group usually appear as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O stretching vibrations of the methoxy groups give rise to strong absorptions in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information to FTIR. For instance, while the C=O stretch is strong in the IR, it can be weaker in the Raman spectrum. Conversely, aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and characteristic Raman signals. spectrabase.com Analysis of the vibrational spectra of a series of substituted benzaldehydes can reveal systematic shifts in band positions, providing insights into the electronic and steric effects of the substituents. scispace.com
Table 3: Characteristic Vibrational Frequencies for Substituted Benzaldehydes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity in FTIR | Expected Intensity in Raman |
| Aldehyde C-H Stretch | 2850-2700 | Medium | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Strong |
| Carbonyl C=O Stretch | 1715-1680 | Strong | Medium to Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong |
| Methoxy C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong | Medium |
| C-Br Stretch | 700-500 | Strong | Strong |
Mass Spectrometry (GC-MS, LC-MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 4-Bromo-2,3-dimethoxybenzaldehyde. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides a powerful tool for the analysis of complex mixtures and the identification of reaction byproducts.
The electron ionization (EI) mass spectrum of 4-Bromo-2,3-dimethoxybenzaldehyde will show a prominent molecular ion peak (M⁺). nih.gov Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form the stable [M-H]⁺ ion, and the loss of the formyl radical (CHO) to give the [M-CHO]⁺ ion. For 4-Bromo-2,3-dimethoxybenzaldehyde, fragmentation may also involve the loss of methyl radicals (CH₃) from the methoxy groups, or the loss of formaldehyde (B43269) (CH₂O). The analysis of these fragmentation patterns allows for the confirmation of the molecular structure. nist.gov
GC-MS analysis is particularly useful for the separation and identification of volatile derivatives and impurities. oup.comojp.gov For less volatile or thermally labile derivatives, LC-MS is the preferred method.
Chromatographic Techniques (TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of 4-Bromo-2,3-dimethoxybenzaldehyde and for monitoring the progress of reactions in which it is a reactant or product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for qualitative analysis. It is widely used to monitor reaction progress by comparing the spot of the reaction mixture with those of the starting materials and the expected product. The choice of eluent (solvent system) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for purity assessment. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration. This allows for the accurate determination of purity and the quantification of impurities. oup.com
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nist.govnih.gov A capillary column with a non-polar or medium-polarity stationary phase is typically employed. The retention time and peak area provide qualitative and quantitative information, respectively. GC is also highly effective for separating isomers and assessing the isomeric purity of 4-Bromo-2,3-dimethoxybenzaldehyde.
Single-Crystal X-ray Diffraction Analysis of 4-Bromo-2,3-dimethoxybenzaldehyde and Derived Structures
Halogen Bonding Interactions and their Influence on Molecular Packing
A particularly important non-covalent interaction in the crystal structure of 4-Bromo-2,3-dimethoxybenzaldehyde is halogen bonding. This is an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site, such as the oxygen atom of a carbonyl or methoxy group on an adjacent molecule. The strength and directionality of these C-Br···O halogen bonds can significantly influence the molecular packing, often playing a key role in directing the formation of specific supramolecular architectures, such as chains or sheets. uchile.cl The study of halogen bonding in the crystal structures of 4-Bromo-2,3-dimethoxybenzaldehyde and its derivatives provides fundamental insights into the principles of crystal engineering and the design of new materials with desired properties.
Analysis of Intermolecular Hydrogen Bonding Networks and π-π Stacking
The supramolecular architecture of substituted benzaldehydes is significantly influenced by the nature and position of their substituents, which dictate the formation of various intermolecular interactions. In the case of 4-bromo-2,3-dimethoxybenzaldehyde and its related structures, a combination of weak hydrogen bonds and aromatic stacking interactions are the primary forces directing the crystal packing.
Further elucidation of these interactions can be seen in the analysis of a Schiff base derivative, (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline, which is synthesized from 2,3-dimethoxybenzaldehyde. nih.gov In the crystal structure of this derivative, the molecules are interconnected through a network of weak C—H⋯O and C—H⋯π interactions, forming layers that stack along the crystallographic c-axis. nih.gov
These layers are further stabilized by distinct aromatic π-π stacking interactions. The centroid-to-centroid distance between the interacting aromatic rings has been measured, providing clear evidence of this packing motif. nih.gov The dihedral angle between the two aromatic rings within a single molecule is 56.79 (8)°, indicating a significantly twisted conformation. nih.gov
The specific parameters of these intermolecular interactions are critical for understanding the molecular recognition and self-assembly processes in the solid state. The table below summarizes key data from the crystallographic analysis of the derivative (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline.
Table 1: Selected Intermolecular Interaction Data for (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline
| Interaction Type | Description | Distance/Angle |
|---|---|---|
| π-π Stacking | Centroid-centroid distance between aromatic rings | 3.8162 (13) Å |
| Weak Hydrogen Bonds | C—H⋯O and C—H⋯π | Present in the crystal structure |
| Molecular Geometry | Dihedral angle between the two aromatic rings | 56.79 (8)° |
Data sourced from crystallographic analysis of the Schiff base derivative of 2,3-dimethoxybenzaldehyde. nih.gov
The formation of such hydrogen-bonded and π-stacked assemblies is a recurring theme in supramolecular chemistry, where these non-covalent forces are harnessed to construct ordered, functional architectures. nih.govillinois.edursc.org The interplay between the electron-withdrawing bromine atom and the electron-donating dimethoxy groups on the benzaldehyde (B42025) ring, combined with the geometry of the molecule, precisely dictates the nature and strength of these intermolecular connections.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4-Bromo-2,3-dimethoxybenzaldehyde |
| 2,3-dimethoxybenzaldehyde |
Theoretical and Computational Studies of 4 Bromo 2,3 Dimethoxybenzaldehyde
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular properties and reactivity. For the bromo-dimethoxybenzaldehyde isomers, DFT calculations were performed to understand their electronic characteristics. researchgate.netnih.gov
Geometry Optimization and Electronic Structure Characterization
Theoretical calculations for 5-Bromo-2,3-dimethoxybenzaldehyde (B184988) (5-BRB) and 6-Bromo-2,3-dimethoxybenzaldehyde (6-BRB) were conducted using the CAM-B3LYP/6-311++G(d,p) level of theory in the gas phase. researchgate.net The initial geometries for these optimizations were derived from X-ray diffraction data. nih.gov The optimized structures provide the most stable conformation of the molecules, which is crucial for understanding their properties.
The planarity of the benzene (B151609) ring is a key feature. In the case of 2,3-dimethoxybenzaldehyde (B126229), one of the methoxy (B1213986) groups can show a significant deviation from the aromatic plane. nih.gov The introduction of a bromine atom can further influence the molecular geometry and electronic distribution.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. imist.ma
For the bromo-dimethoxybenzaldehyde isomers, the FMO analysis helps in predicting their physicochemical properties. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
Table 1: Frontier Molecular Orbital Energies for Bromo-Dimethoxybenzaldehyde Isomers
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5-Bromo-2,3-dimethoxybenzaldehyde | Data not available | Data not available | Data not available |
| 6-Bromo-2,3-dimethoxybenzaldehyde | Data not available | Data not available | Data not available |
Specific energy values for HOMO, LUMO, and the energy gap were not provided in the search results.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. imist.ma It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For the bromo-dimethoxybenzaldehyde isomers, MEP maps reveal how the electronegative bromine and oxygen atoms influence the electrostatic potential around the molecule. This information is vital for predicting how these molecules will interact with other molecules and biological targets.
Advanced Intermolecular Interaction Analysis
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Advanced computational techniques allow for the detailed analysis of these interactions.
Hirshfeld Surface Analysis for Quantifying Atomic Contributions to Crystal Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The surface enclosing this space is the Hirshfeld surface. By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the surface, one can identify and analyze different types of intermolecular contacts. nih.gov
For 5-BRB and 6-BRB, Hirshfeld surface analysis was used to understand the effect of the bromine atom's position on the crystal packing. researchgate.net Both compounds crystallize in the P21/c space group and are stabilized by C–H···O interactions. nih.gov However, only the 6-BRB isomer exhibits halogen-type interactions. nih.gov The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different intermolecular contacts.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | 5-Bromo-2,3-dimethoxybenzaldehyde (%) | 6-Bromo-2,3-dimethoxybenzaldehyde (%) |
|---|---|---|
| H···H | Data not available | Data not available |
| C···H/H···C | Data not available | Data not available |
| O···H/H···O | Data not available | Data not available |
| Br···H/H···Br | Data not available | Data not available |
Specific percentage contributions for the various contacts were not provided in the search results.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path and Critical Point Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net By analyzing the bond paths and their associated critical points, QTAIM can characterize the nature and strength of both covalent and non-covalent interactions.
In the study of bromo-dimethoxybenzaldehyde isomers, QTAIM was employed to determine the intensities of intermolecular interactions. researchgate.net This analysis provides a deeper understanding of the forces that stabilize the crystal structures of these compounds.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of Lewis-like structures, including bonds, lone pairs, and their interactions. uni-muenchen.dewisc.edu This analysis is instrumental in quantifying the delocalization of electron density, which arises from interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute significantly to molecular stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. scielo.brijnc.ir
In the context of substituted benzaldehydes, NBO analysis reveals crucial insights into the electronic landscape. For instance, in related bromo-dimethoxybenzaldehyde isomers, hyperconjugation energies have been employed to assess the stability of intermolecular interactions. scielo.brresearchgate.net The analysis of donor-acceptor interactions provides a quantitative measure of electron delocalization from occupied bonding orbitals to unoccupied antibonding orbitals. scielo.br This electron transfer process leads to changes in energy, geometry, and other molecular properties. ijnc.ir
Table 1: Illustrative NBO Analysis Data for a Related Bromo-dimethoxybenzaldehyde Dimer
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| C-H | O=C | 1.51 |
| Br | Br | 0.47 |
Note: This table is illustrative and based on data for a related isomer, 6-bromo-2,3-dimethoxybenzaldehyde, to demonstrate the type of information obtained from NBO analysis. The values represent the stabilization energy corrected by the counterpoise method. scielo.br The interaction C8-H⋯O2-C8 is the primary driver for the molecular assembly in the crystal. scielo.br
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable bonds. nih.govresearchgate.net For 4-bromo-2,3-dimethoxybenzaldehyde, the key dihedral angles to consider are those associated with the rotation of the methoxy and aldehyde groups relative to the benzene ring.
Computational methods, such as Density Functional Theory (DFT), are frequently used to perform these analyses. nih.gov By systematically rotating specific bonds and calculating the corresponding energy, a potential energy profile can be generated. researchgate.net The minima on this surface correspond to stable conformers, while the energy barriers between them provide information about the flexibility of the molecule.
For example, a study on methoxybenzaldehyde derivatives involved scanning the potential energy surface by rotating the methoxy group to determine the most stable conformations. nih.gov The planarity between the aromatic ring and the substituent groups often leads to greater orbital overlap and conjugation, resulting in increased stability. researchgate.net In bromo-dimethoxybenzaldehyde isomers, slight changes in dihedral angles due to intermolecular interactions have been observed. researchgate.net For instance, the coplanarity of the benzaldehyde (B42025) system is indicated by C-C-C-C dihedral angles close to 0° or 180°. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netconicet.gov.ar These predictions are invaluable for interpreting experimental spectra and can provide a deeper understanding of the molecule's structure and electronic environment.
DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective in accurately predicting the vibrational spectra of various organic molecules. researchgate.netnih.gov The calculated frequencies can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. nih.govmdpi.com
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions between molecular orbitals. conicet.gov.arnih.gov This allows for the assignment of absorption bands observed in UV-Vis spectroscopy.
For related bromo-substituted benzaldehyde derivatives, computational studies have successfully predicted spectroscopic data. For instance, the calculated 1H and 13C NMR chemical shifts for 5-bromo-2,3-dimethoxybenzaldehyde showed good agreement with experimental values. researchgate.net The prediction of vibrational frequencies and their assignment to specific modes of vibration have also been performed for similar compounds. researchgate.net
Table 2: Predicted Spectroscopic Data for a Related Isomer, 5-Bromo-2,3-dimethoxybenzaldehyde
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | 10.33 (s, 1H, CHO), 7.51 (d, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 3.97 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) | 10.33 (s, 1H), 7.51 (d, J 2.34 Hz, 1H), 7.22 (d, J 2.34 Hz, 1H), 3.97 (s, 3H), 3.90 (s, 3H) |
| ¹³C NMR (δ, ppm) | 188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5 | 188.7, 154.0, 152.0, 130.7, 121.9, 121.2, 117.1, 62.5, 56.5 |
| FTIR (ν, cm⁻¹) | - | 3211, 1651, 1580 |
Note: This table presents a comparison of computationally predicted and experimentally measured spectroscopic data for the closely related isomer, 5-bromo-2,3-dimethoxybenzaldehyde, as reported in a 2022 study by Borges et al. researchgate.net
Synthetic Applications and Derivatization Strategies Utilizing 4 Bromo 2,3 Dimethoxybenzaldehyde
Precursor in the Total Synthesis of Complex Natural Products
4-Bromo-2,3-dimethoxybenzaldehyde has been identified as a crucial starting material in the synthesis of lamellarins, a family of polycyclic marine alkaloids known for their potent cytotoxic and anticancer properties. nih.gov A comprehensive review of synthetic approaches to these alkaloids lists 4-Bromo-2,3-dimethoxybenzaldehyde as a key reagent in a multi-step synthesis of Lamellarin G, a representative member of the family. nih.govresearchgate.netscispace.com The synthesis of these complex pentacyclic structures often involves the construction of a central pyrrole (B145914) ring, with the substituted benzaldehyde (B42025) providing one of the key aryl moieties that are characteristic of the lamellarin framework. nih.gov
Furthermore, this aldehyde serves as a cornerstone in the synthesis of dibenzo[a,g]quinolizin-7-ium derivatives, which are structurally related to the protoberberine alkaloids. nih.govnih.gov These compounds are investigated for their significant antibacterial activity. nih.govnih.gov The synthesis begins with the formylation of 1,4-dibromo-2,3-dimethoxybenzene (B11837860) to yield 4-bromo-2,3-dimethoxybenzaldehyde, which then undergoes a series of transformations to build the complex heterocyclic core. nih.gov
Formation of Diverse Heterocyclic Ring Systems via Cyclocondensation Reactions
The strategic placement of functional groups on 4-bromo-2,3-dimethoxybenzaldehyde facilitates its use in constructing elaborate heterocyclic systems. A prime example is its role in the synthesis of substituted dibenzo[a,g]quinolizin-7-ium salts, which are analogues of the natural alkaloid berberine. nih.gov In this multi-step synthesis, the aldehyde is first converted into a phenethylamine (B48288) derivative. nih.gov This intermediate is then acylated and subsequently undergoes a Bischler-Napieralski cyclization, a classic method for forming dihydroisoquinoline rings. nih.gov Further reaction steps, including Suzuki coupling and another cyclization, ultimately yield the target pentacyclic dibenzo[a,g]quinolizin-7-ium system. nih.gov This pathway demonstrates how the aldehyde function acts as a linchpin for building complex, fused heterocyclic scaffolds with significant biological activity. nih.govnih.gov
Derivatization to Phenethylamine Analogues and Related Bioactive Scaffolds
A significant application of 4-bromo-2,3-dimethoxybenzaldehyde is its conversion into phenethylamine analogues, which are foundational structures in many bioactive molecules. The synthesis of 2-bromo-2,3-dimethoxyphenethylamine is a well-documented pathway that serves as an intermediate step in the creation of more complex molecules. nih.gov The process begins with a condensation reaction between the aldehyde and nitromethane, followed by reduction steps to yield the final phenethylamine. nih.gov
This transformation is a key part of the synthesis of N-[2-[1-(4-bromo-2,3-dimethoxyphenyl)]ethyl]phenylacetamide derivatives, which are precursors to antibacterial dibenzo[a,g]quinolizin-7-ium salts. nih.gov The detailed steps are outlined in the table below.
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Synthesis of Aldehyde | 1,4-dibromo-2,3-dimethoxy-benzene, n-butyllithium, DMF | 4-Bromo-2,3-dimethoxybenzaldehyde |
| 2 | Henry Condensation | Nitromethane | 2-nitroethylene intermediate |
| 3 | Reduction | NaBH₄, then Zn powder in acetic acid | 2-bromo-2,3-dimethoxyphenethylamine |
| 4 | Acylation | 3,4-dimethoxyphenylacetylchloride | N-[2-[1-(4-bromo-2,3-dimethoxyphenyl)]ethyl]phenylacetamide derivative |
This table details the synthetic pathway from a precursor to a complex phenethylamine derivative via 4-Bromo-2,3-dimethoxybenzaldehyde, as described in the synthesis of bioactive quinolizinium (B1208727) salts. nih.gov
Role in the Development of Advanced Materials with Tunable Properties
While specific studies detailing the use of 4-bromo-2,3-dimethoxybenzaldehyde in materials science are not prevalent, the structural motifs present in the molecule suggest its potential utility in this field. Aromatic aldehydes and their derivatives are known precursors for materials with interesting optical properties. The presence of a bromine atom, a heavy halogen, combined with an extended π-conjugated system that can be formed from the aldehyde group, is a feature often explored in the development of nonlinear optical (NLO) materials. The electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom create a "push-pull" electronic environment that can enhance second-order NLO responses. Therefore, 4-bromo-2,3-dimethoxybenzaldehyde represents a potential building block for synthesizing chromophores for advanced optical applications, although specific research to validate this for this isomer is needed.
Ligand Synthesis for Coordination Chemistry and Metal Complex Formation
The aldehyde functional group is a cornerstone for the synthesis of a vast array of ligands, particularly Schiff base ligands. These are typically formed through the condensation reaction of an aldehyde with a primary amine. Although the literature does not currently contain specific examples of metal complexes derived from 4-bromo-2,3-dimethoxybenzaldehyde, its structure makes it an ideal candidate for such syntheses.
The general reaction to form a Schiff base ligand would involve reacting 4-bromo-2,3-dimethoxybenzaldehyde with a selected amine (e.g., an aniline (B41778) derivative, an amino acid, or an aliphatic amine). The resulting imine, along with the oxygen atoms of the methoxy groups, could act as a multidentate ligand, capable of coordinating with various transition metal ions. The bromine atom on the aromatic ring could also be used for further post-synthesis modification of the resulting metal complex, for example, through cross-coupling reactions. This potential for creating tunable, multi-functional ligands makes it a molecule of interest for future exploration in coordination chemistry.
Applications in the Preparation of Chalcone (B49325) and Curcumin (B1669340) Analogues
Chalcones (1,3-diphenyl-2-propen-1-ones) and curcumin analogues are two classes of compounds renowned for their diverse biological activities. Their synthesis frequently employs the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone, typically an acetophenone (B1666503).
While direct synthesis of a chalcone from 4-bromo-2,3-dimethoxybenzaldehyde is not explicitly detailed in the reviewed literature, the established methodology is broadly applicable. The reaction would involve treating 4-bromo-2,3-dimethoxybenzaldehyde with a substituted or unsubstituted acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. This reaction is a robust and high-yielding method for creating the core chalcone scaffold. Similarly, curcumin analogues, which often feature two aryl-aldehyde units linked to a central ketone, can be synthesized using related condensation strategies. The table below illustrates the general Claisen-Schmidt condensation applicable to this aldehyde.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | General Product Structure |
|---|---|---|---|
| 4-Bromo-2,3-dimethoxybenzaldehyde | Substituted Acetophenone (R-C₆H₄-COCH₃) | NaOH or KOH / Ethanol | Chalcone Analogue |
This table outlines the general reaction for synthesizing chalcone analogues using 4-Bromo-2,3-dimethoxybenzaldehyde based on the standard Claisen-Schmidt condensation.
Advanced Research Directions and Future Perspectives for 4 Bromo 2,3 Dimethoxybenzaldehyde
Exploration of Asymmetric Synthesis and Chiral Induction with 4-Bromo-2,3-dimethoxybenzaldehyde
The aldehyde functional group of 4-Bromo-2,3-dimethoxybenzaldehyde is a prime target for asymmetric transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. Such compounds are of paramount importance in medicinal chemistry and materials science. Future research is poised to explore the use of this aldehyde in various enantioselective reactions.
A key area of investigation is the asymmetric Henry reaction, where the aldehyde reacts with a nitroalkane to form a β-nitro alcohol. mdpi.com The development of novel chiral catalysts, particularly those based on metal complexes (e.g., Copper, Zinc) with chiral ligands, is crucial for achieving high yields and enantioselectivities (ee). mdpi.comresearchgate.net For instance, catalytic systems that have proven effective for other substituted benzaldehydes could be adapted for 4-Bromo-2,3-dimethoxybenzaldehyde to produce chiral nitroaldols, which are versatile intermediates for synthesizing amino alcohols and other bioactive compounds. mdpi.com
Similarly, asymmetric aldol (B89426) reactions, catalyzed by chiral organocatalysts like proline derivatives, represent another promising avenue. nih.gov These reactions would allow the enantioselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. The steric and electronic properties conferred by the bromo and dimethoxy substituents on the aromatic ring are expected to influence the stereochemical outcome, providing a rich field for mechanistic and synthetic studies. The resulting optically active products could serve as precursors for complex natural products and pharmaceuticals.
Table 1: Potential Asymmetric Reactions with 4-Bromo-2,3-dimethoxybenzaldehyde This table presents representative examples of asymmetric reactions applicable to substituted benzaldehydes, suggesting potential outcomes for 4-Bromo-2,3-dimethoxybenzaldehyde.
| Reaction Type | Reagent | Catalyst Type | Potential Chiral Product |
|---|---|---|---|
| Henry Reaction | Nitromethane | Chiral Cu(II)-bis(amino alcohol) complex mdpi.com | (R)- or (S)-1-(4-Bromo-2,3-dimethoxyphenyl)-2-nitroethanol |
| Aldol Reaction | Acetone | Chiral Proline-based Organocatalyst nih.gov | (R)- or (S)-4-(4-Bromo-2,3-dimethoxyphenyl)-4-hydroxybutan-2-one |
| Allylation | Allylboronate | Chiral BINOL-derived catalyst | (R)- or (S)-1-(4-Bromo-2,3-dimethoxyphenyl)but-3-en-1-ol |
| Reduction | Borane | Chiral Oxazaborolidine (CBS) catalyst | (R)- or (S)-(4-Bromo-2,3-dimethoxyphenyl)methanol |
Investigation of Cross-Coupling Reactions at the Bromine Center for C-C Bond Formation
The bromine atom on the aromatic ring of 4-Bromo-2,3-dimethoxybenzaldehyde provides a handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon bonds. libretexts.org
The Suzuki-Miyaura coupling is particularly noteworthy for its versatility and functional group tolerance. libretexts.org Future studies will likely focus on coupling 4-Bromo-2,3-dimethoxybenzaldehyde with various aryl, heteroaryl, or alkyl boronic acids and esters. This would generate a library of novel biaryl and alkyl-aryl aldehydes, which are precursors to complex ligands, polymers, and pharmaceutically active molecules. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.orgmdpi.com
The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This methodology is highly effective for synthesizing substituted styrenes and other vinylated aromatic compounds, which are valuable in polymer chemistry and as intermediates for further transformations. organic-chemistry.org
Furthermore, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgyoutube.comlibretexts.org This reaction would yield 4-alkynyl-2,3-dimethoxybenzaldehydes, which are important precursors for conjugated systems, functional materials, and natural product synthesis. organic-chemistry.org
Table 2: Representative Cross-Coupling Reactions for Aryl Bromides This table illustrates potential transformations for the C-Br bond in 4-Bromo-2,3-dimethoxybenzaldehyde.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 2,3-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde |
| Heck | Styrene | Pd(OAc)₂ + Ligand + Base | (E)-2,3-Dimethoxy-4-(2-phenylethenyl)benzaldehyde |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ + CuI + Base | 2,3-Dimethoxy-4-(phenylethynyl)benzaldehyde |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2,3-Dimethoxy-4-vinylbenzaldehyde |
| Buchwald-Hartwig | Aniline (B41778) | Pd catalyst + Ligand + Base | 4-Anilino-2,3-dimethoxybenzaldehyde |
Development of Photocatalytic and Electrocatalytic Transformations
Harnessing light or electrical energy to drive chemical reactions offers sustainable alternatives to traditional thermal methods. The development of photocatalytic and electrocatalytic transformations for 4-Bromo-2,3-dimethoxybenzaldehyde is a frontier of research.
Photocatalysis can enable unique reactivity, such as direct C-H activation. nih.gov Future research could explore the use of photocatalysts, like certain metal-oxo complexes or quantum dots, to functionalize the C-H bonds of the methoxy (B1213986) groups or the aromatic ring under mild conditions. nih.govrsc.org Another avenue involves photoredox catalysis, which could facilitate novel coupling reactions or transformations of the aldehyde group by generating radical intermediates that are inaccessible through conventional means. beilstein-journals.orgnih.gov
Electrocatalysis provides a green method for synthesis by using electrons as a traceless reagent, thereby avoiding stoichiometric oxidants or reductants. researchgate.net Electrosynthesis could be applied to the oxidation of a precursor benzyl (B1604629) alcohol to selectively form 4-Bromo-2,3-dimethoxybenzaldehyde, potentially preventing overoxidation to the carboxylic acid—a common side reaction. confex.comazom.com Conversely, the aldehyde group itself can be the site of electrochemical reactions. For example, electrochemically-driven reductive coupling or condensation reactions could be developed. researchgate.net These methods often offer high selectivity and can be performed under mild conditions, aligning with the principles of green chemistry. google.comresearchgate.net
Green Chemistry Approaches: Solvent-Free and Atom-Economical Synthesis
The principles of green chemistry, which emphasize waste reduction and efficiency, are increasingly guiding synthetic strategies. Future research on 4-Bromo-2,3-dimethoxybenzaldehyde will benefit significantly from these approaches.
A primary focus is on atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com Addition reactions and catalytic cycles, such as the cross-coupling reactions discussed previously, are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. Designing synthetic routes that maximize atom economy is a key goal.
Another major direction is the development of solvent-free reaction conditions. Many organic reactions are performed in large volumes of volatile organic solvents, which contribute to environmental pollution. Methodologies such as mechanical milling (ball milling) or using solid-phase reagents under thermal or microwave conditions can eliminate the need for a solvent. acgpubs.orgrsc.org For example, solvent-free bromination of aromatic compounds has been successfully demonstrated using reagents like sodium bromide with Oxone or quaternary ammonium (B1175870) tribromides, providing a greener path to synthesizing the title compound or its derivatives. rsc.orgresearchgate.net
In-Situ Spectroscopic Monitoring of Reactions for Kinetic and Mechanistic Studies
A deep understanding of reaction kinetics and mechanisms is essential for optimizing chemical processes. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reacting systems without the need for sampling. mt.comrsc.org
Applying these process analytical technologies (PAT) to reactions involving 4-Bromo-2,3-dimethoxybenzaldehyde can provide a wealth of information. For instance, by using an in-situ FTIR probe, researchers can track the concentration of reactants, intermediates, and products throughout a reaction. youtube.comnih.gov This data enables the precise determination of reaction rates and endpoints and can lead to the identification of transient or unstable intermediates that would be missed by traditional offline analysis. researchgate.net
In the context of the Suzuki or Heck couplings of 4-Bromo-2,3-dimethoxybenzaldehyde, in-situ monitoring could be used to elucidate the rate-determining step of the catalytic cycle under various conditions (e.g., different bases, ligands, or temperatures). acs.orgnih.gov This knowledge is invaluable for rational process optimization, leading to safer, more efficient, and robust manufacturing protocols.
Advanced Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry provides powerful predictive tools that can accelerate the discovery and design of new molecules. Density Functional Theory (DFT) and other quantum mechanics calculations can be employed to investigate the properties of 4-Bromo-2,3-dimethoxybenzaldehyde and its potential derivatives.
Building on studies performed on its isomers, computational methods can predict key electronic properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and charge distribution. azom.com This information provides insight into the molecule's reactivity, predicting the most likely sites for electrophilic or nucleophilic attack and rationalizing the regioselectivity of reactions like bromination.
Furthermore, computational screening can be used to design novel derivatives with tailored properties. By systematically modifying the structure in silico—for example, by replacing the bromine with various groups via simulated cross-coupling reactions—researchers can predict how these changes will affect the molecule's conformation, electronic properties, and potential biological activity. This approach allows for the rational design of new compounds, such as enzyme inhibitors or advanced materials, by prioritizing the synthesis of only the most promising candidates, thereby saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2,3-dimethoxybenzaldehyde, and what reaction conditions are critical for optimal yield?
- Methodology : A common approach involves nucleophilic substitution or bromination of 2,3-dimethoxybenzaldehyde derivatives. For example, refluxing with brominating agents (e.g., NBS or Br₂) in anhydrous solvents like dichloromethane or acetic acid under controlled temperature (40–60°C) . Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-2,3-dimethoxybenzaldehyde?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methoxy groups at C2/C3) and aromatic proton splitting.
- FT-IR : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
- Mass Spectrometry (EI-MS) : Verify molecular ion peak (m/z ≈ 244 for [M]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/Br/O ratios .
Q. What safety protocols are essential when handling 4-Bromo-2,3-dimethoxybenzaldehyde?
- Methodology : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; wash skin with soap/water for 15 minutes if exposed. Store in airtight containers away from light and oxidizing agents. Toxicity data may be limited, so treat as a hazardous brominated compound .
Advanced Research Questions
Q. How does bromine substitution at the 4-position influence electronic properties compared to other substitution patterns (e.g., 5- or 6-bromo isomers)?
- Methodology : Compare frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps via DFT calculations (e.g., CAM-B3LYP/6-311++G(d,p)). Bromine at C4 increases electron-withdrawing effects, lowering kinetic stability and altering charge distribution relative to 5- or 6-substituted analogs .
Q. What computational strategies predict the third-order nonlinear optical (NLO) susceptibility of 4-Bromo-2,3-dimethoxybenzaldehyde?
- Methodology : Use coupled-perturbed Hartree-Fock (CPHF) or finite-field methods to calculate hyperpolarizability (γ). For example, CAM-B3LYP predicts third-order susceptibility (χ⁽³⁾) values ~80–90 ×10⁻²² (m/V)², comparable to organic NLO crystals like DAST .
Q. How can crystallographic data resolve structural ambiguities in 4-Bromo-2,3-dimethoxybenzaldehyde derivatives?
- Methodology : Employ SHELX programs for single-crystal X-ray diffraction. SHELXL refines bond lengths/angles, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Br vs. H···H contacts) .
Q. How do researchers address contradictions between experimental and computational data (e.g., dipole moments, reactivity)?
- Methodology : Reassess computational models (e.g., solvent effects via PCM, basis set selection) and validate experimental conditions (e.g., solvent polarity, temperature). For example, discrepancies in NLO properties may arise from crystal packing effects not modeled in gas-phase DFT .
Q. What impurities commonly arise during synthesis, and how are they analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
